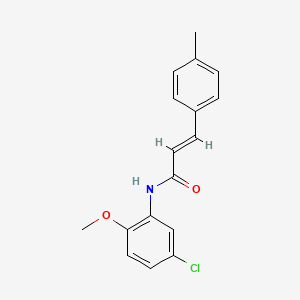
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMMA belongs to the class of acrylamides, which are compounds that contain both an acrylate and an amide functional group. The unique chemical structure of CMMA makes it a promising candidate for a variety of research applications, including the study of biological processes and the development of new drugs.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. For example, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of carbonic anhydrase II, which is involved in the regulation of pH in the body and is also a target for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of specific enzymes and proteins involved in various biological processes, such as carbonic anhydrase II. These effects make N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide a promising candidate for the development of new drugs to treat a variety of conditions.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potent inhibitory activity against specific enzymes and proteins, which makes it a valuable tool for the study of biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a synthetic compound, which allows for precise control over its chemical properties and purity. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
未来方向
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, including the development of new drugs based on its chemical structure and the investigation of its potential applications in the treatment of various conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide and to determine its potential toxicity and side effects. Finally, the synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be optimized to improve the yield and purity of the compound, which would make it more accessible for use in scientific research.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be achieved through several methods, including the reaction of 5-chloro-2-methoxyaniline with 4-methylcinnamaldehyde in the presence of a base catalyst. This reaction yields the intermediate product, which can be further purified through recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug development. N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent inhibitory activity against a variety of enzymes, including human carbonic anhydrase II, which is a target for the development of new anti-cancer drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat these conditions.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-15-11-14(18)8-9-16(15)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCMTMDNAGTHN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
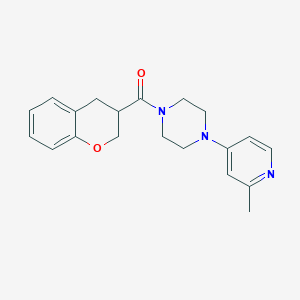
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
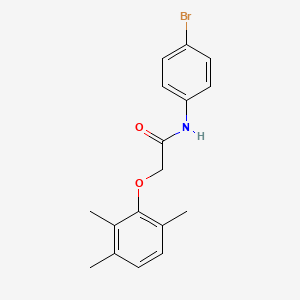
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

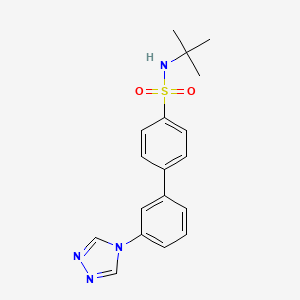
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
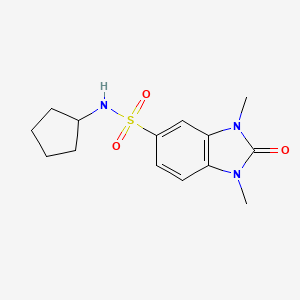

![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)